Abt 263

Description

Properties

IUPAC Name |

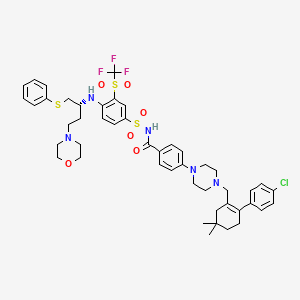

4-[4-[[2-(4-chlorophenyl)-5,5-dimethylcyclohexen-1-yl]methyl]piperazin-1-yl]-N-[4-[[(2R)-4-morpholin-4-yl-1-phenylsulfanylbutan-2-yl]amino]-3-(trifluoromethylsulfonyl)phenyl]sulfonylbenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C47H55ClF3N5O6S3/c1-46(2)20-18-42(34-8-12-37(48)13-9-34)36(31-46)32-55-22-24-56(25-23-55)39-14-10-35(11-15-39)45(57)53-65(60,61)41-16-17-43(44(30-41)64(58,59)47(49,50)51)52-38(19-21-54-26-28-62-29-27-54)33-63-40-6-4-3-5-7-40/h3-17,30,38,52H,18-29,31-33H2,1-2H3,(H,53,57)/t38-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JLYAXFNOILIKPP-KXQOOQHDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCC(=C(C1)CN2CCN(CC2)C3=CC=C(C=C3)C(=O)NS(=O)(=O)C4=CC(=C(C=C4)NC(CCN5CCOCC5)CSC6=CC=CC=C6)S(=O)(=O)C(F)(F)F)C7=CC=C(C=C7)Cl)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1(CCC(=C(C1)CN2CCN(CC2)C3=CC=C(C=C3)C(=O)NS(=O)(=O)C4=CC(=C(C=C4)N[C@H](CCN5CCOCC5)CSC6=CC=CC=C6)S(=O)(=O)C(F)(F)F)C7=CC=C(C=C7)Cl)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C47H55ClF3N5O6S3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2042640 | |

| Record name | ABT-263 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2042640 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

974.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

923564-51-6 | |

| Record name | ABT 263 | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=923564-51-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Navitoclax [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0923564516 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Navitoclax | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB12340 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | NAVITOCLAX | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XKJ5VVK2WD | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Mechanism of Action of Navitoclax (ABT-263)

Executive Summary: Navitoclax (formerly ABT-263) is a potent, orally bioavailable small-molecule inhibitor targeting the B-cell lymphoma 2 (Bcl-2) family of anti-apoptotic proteins. As a BH3 mimetic, it selectively binds to Bcl-2, Bcl-xL, and Bcl-w, disrupting their function and reactivating the intrinsic pathway of apoptosis. This mechanism has demonstrated therapeutic potential in oncology, particularly for hematologic malignancies and small-cell lung cancer, and has established Navitoclax as a key senolytic agent capable of selectively eliminating senescent cells. This guide provides a detailed examination of its molecular mechanism, a summary of its activity, key experimental protocols for its study, and an overview of its mechanism-based toxicities.

The Bcl-2 Family and the Intrinsic Apoptosis Pathway

Programmed cell death, or apoptosis, is a critical process for tissue homeostasis and the elimination of damaged or malignant cells. The intrinsic (or mitochondrial) pathway of apoptosis is governed by the Bcl-2 family of proteins. This family is divided into three functional subgroups:

-

Anti-apoptotic Proteins: Bcl-2, Bcl-xL, Bcl-w, Mcl-1, and A1 act as guardians of cell survival. They contain a hydrophobic surface groove that sequesters and inactivates pro-apoptotic proteins.[1]

-

Pro-apoptotic Effector Proteins: BAX and BAK are the executioners of the intrinsic pathway. Upon activation, they oligomerize in the outer mitochondrial membrane, forming pores that lead to Mitochondrial Outer Membrane Permeabilization (MOMP).[1]

-

BH3-only Proteins: This diverse group (e.g., BIM, BID, PUMA, BAD, NOXA) functions as sensors of cellular stress.[1] Upon activation, they either directly activate BAX/BAK or bind to anti-apoptotic proteins, neutralizing them and releasing the effector proteins.

In many cancers and senescent cells, the overexpression of anti-apoptotic proteins like Bcl-2 and Bcl-xL creates a survival dependency, making these proteins prime therapeutic targets.[2][3]

Navitoclax (ABT-263): A High-Affinity BH3 Mimetic

Navitoclax is a rationally designed small molecule that mimics the BH3 domain of pro-apoptotic proteins.[4] It occupies the hydrophobic groove of anti-apoptotic proteins with high affinity, thereby competitively inhibiting their function.[1]

Data Presentation: Binding Affinity of Navitoclax

The potency of Navitoclax is defined by its strong binding affinity to a specific subset of the Bcl-2 family.

| Target Protein | Binding Affinity (Ki) |

| Bcl-2 | <1 nM |

| Bcl-xL | <1 nM |

| Bcl-w | <1 nM |

| Mcl-1 | Low Affinity / No significant binding |

| A1 | Low Affinity / No significant binding |

| (Data sourced from Tse et al., 2008 and BenchChem)[4][5] |

This profile indicates that Navitoclax is a potent dual inhibitor of Bcl-2 and Bcl-xL, as well as Bcl-w, but its efficacy can be limited in cells that rely on Mcl-1 for survival.[6]

Core Mechanism of Action: Re-engagement of Apoptosis

Navitoclax restores the apoptotic signaling cascade through a series of well-defined molecular events:

-

Inhibition of Anti-Apoptotic Proteins: Navitoclax directly binds to Bcl-2, Bcl-xL, and Bcl-w.[2]

-

Liberation of Pro-Apoptotic Proteins: This binding displaces BH3-only proteins (like BIM) and activated effector proteins (BAX/BAK) that were previously sequestered by the anti-apoptotic proteins.[1][7]

-

Activation of BAX/BAK: The newly freed BAX and BAK proteins undergo conformational changes and oligomerize at the outer mitochondrial membrane.[1]

-

MOMP and Cytochrome c Release: The BAX/BAK oligomers form pores, leading to MOMP and the release of cytochrome c and other pro-apoptotic factors into the cytoplasm.[4]

-

Caspase Cascade Activation: Cytoplasmic cytochrome c triggers the formation of the apoptosome, leading to the activation of initiator caspase-9, which in turn activates executioner caspases (e.g., caspase-3), culminating in cell death.[4]

Mandatory Visualization: Apoptosis Induction Pathway

Therapeutic Applications

Oncology

Navitoclax has been evaluated primarily in cancers dependent on Bcl-2 or Bcl-xL.

| Indication | Study Phase | Key Findings |

| Relapsed/Refractory CLL | Phase I/IIa | Showed single-agent activity, reducing lymphocytosis and lymphadenopathy.[1] |

| Small-Cell Lung Cancer (SCLC) | Phase I & II | Demonstrated modest single-agent activity. One confirmed partial response lasted over 2 years in a Phase I study. Pro-GRP was identified as a potential biomarker.[3][8][9] |

| Other Solid Tumors | Phase I | Generally well-tolerated, with stable disease observed in some patients with carcinoid tumors.[8] |

Senolytics

A key application of Navitoclax is its ability to selectively induce apoptosis in senescent cells, which accumulate during aging and at sites of pathology.

| Application Area | Model | Key Findings |

| Aging | Aged Mice | Reduced senescent cell burden in hematopoietic and muscle stem cells, rejuvenating their function. |

| Pulmonary Fibrosis | Mouse Models | Reversed established fibrosis by inducing apoptosis in profibrotic fibroblasts, reducing lung collagen.[10][11] |

| Radiation-Induced Damage | Irradiated Mice & Cells | Eliminated radiation-induced senescent cells, ameliorating hematopoietic impairments.[4] |

| Wound Healing | Mouse Model | Pre-treatment accelerated wound closure by reducing senescent cell burden. |

Mechanism-Based Toxicity: Thrombocytopenia

The primary dose-limiting toxicity of Navitoclax is a rapid and reversible thrombocytopenia (reduction in platelet count).[8] This is a direct, on-target effect of its mechanism.

-

Role of Bcl-xL in Platelets: Platelet survival is critically dependent on the anti-apoptotic protein Bcl-xL.[1]

-

Navitoclax-Induced Platelet Apoptosis: By potently inhibiting Bcl-xL, Navitoclax triggers the intrinsic apoptotic pathway in platelets, shortening their lifespan and leading to their clearance from circulation.[5]

This on-target toxicity was a key driver for the development of Bcl-2-selective inhibitors (like Venetoclax) that spare Bcl-xL and thus have a minimal effect on platelet counts.

Mandatory Visualization: Mechanism of Thrombocytopenia

Key Experimental Protocols

Characterizing the mechanism of action of Navitoclax involves several key cell-based assays.

Assessment of Apoptosis: Annexin V & Propidium Iodide Staining

This flow cytometry-based assay quantifies the extent of apoptosis.

-

Principle: In early apoptosis, phosphatidylserine (B164497) (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with high affinity for PS, is fluorescently labeled to detect these cells. Propidium Iodide (PI) is a fluorescent DNA intercalator that is excluded by live cells but can enter late apoptotic or necrotic cells with compromised membranes.

-

Methodology:

-

Cell Culture and Treatment: Culture cells to the desired confluency and treat with Navitoclax or vehicle control for a specified time.

-

Harvesting: Collect both adherent and floating cells. Wash gently with cold PBS.

-

Staining: Resuspend cells in 1X Binding Buffer. Add fluorochrome-conjugated Annexin V and incubate in the dark at room temperature for 10-15 minutes.

-

Viability Staining: Add PI solution to the cell suspension immediately before analysis.

-

Flow Cytometry: Analyze the samples on a flow cytometer. Live cells are Annexin V-/PI-, early apoptotic cells are Annexin V+/PI-, and late apoptotic/necrotic cells are Annexin V+/PI+.

-

Assessment of Senescence: SA-β-gal Staining

This cytochemical assay identifies senescent cells, a key target of Navitoclax's senolytic activity.

-

Principle: Senescent cells exhibit increased lysosomal mass and express a β-galactosidase enzyme that is active at a suboptimal pH of 6.0. This activity is not present in presenescent or quiescent cells. The substrate X-gal is hydrolyzed by this enzyme to produce a distinct blue precipitate.

-

Methodology:

-

Cell Culture: Grow cells on culture dishes or slides and treat as required to induce senescence.

-

Fixation: Wash cells with PBS and fix with a 2% formaldehyde (B43269) / 0.2% glutaraldehyde (B144438) solution for 3-5 minutes at room temperature.

-

Washing: Rinse cells thoroughly with PBS.

-

Staining: Add the freshly prepared Staining Solution (containing X-gal, potassium ferrocyanide, potassium ferricyanide, and salts at pH 6.0).

-

Incubation: Incubate the cells at 37°C (without CO2) for 12-16 hours, protected from light.

-

Analysis: Observe and count the blue-stained senescent cells using a light microscope.

-

Assessment of Target Engagement: Co-Immunoprecipitation (Co-IP)

Co-IP is used to demonstrate that Navitoclax disrupts the interaction between anti-apoptotic proteins (e.g., Bcl-2) and pro-apoptotic proteins (e.g., BIM).

-

Principle: An antibody specific to a "bait" protein (e.g., Bcl-2) is used to pull it down from a cell lysate. If a "prey" protein (e.g., BIM) is bound to the bait, it will be pulled down as part of the complex. The presence of the prey protein is then detected by Western blotting.

-

Methodology:

-

Cell Lysis: Treat cells with Navitoclax or vehicle. Lyse the cells in a gentle, non-denaturing Co-IP lysis buffer containing protease inhibitors.

-

Pre-clearing (Optional): Incubate the lysate with protein A/G beads to remove proteins that bind non-specifically.

-

Immunoprecipitation: Incubate the pre-cleared lysate with a primary antibody against the bait protein (e.g., anti-Bcl-2).

-

Complex Capture: Add protein A/G-coupled beads to the lysate/antibody mixture. The beads will bind the antibody, capturing the entire protein complex.

-

Washing: Pellet the beads and wash several times to remove non-specifically bound proteins.

-

Elution and Analysis: Elute the proteins from the beads and analyze the samples via SDS-PAGE and Western blotting using an antibody against the prey protein (e.g., anti-BIM). A reduced BIM signal in the Navitoclax-treated sample indicates successful disruption of the Bcl-2/BIM complex.

-

Mandatory Visualization: Experimental Workflow for Apoptosis Assessment

References

- 1. Annexin V Stain Protocol | Flow Cytometry Core | ECU [medicine.ecu.edu]

- 2. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - AU [thermofisher.com]

- 3. cellbiolabs.com [cellbiolabs.com]

- 4. ABT-263: a potent and orally bioavailable Bcl-2 family inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. The Bcl-2/Bcl-X(L)/Bcl-w inhibitor, navitoclax, enhances the activity of chemotherapeutic agents in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Senescence Associated β-galactosidase Staining [bio-protocol.org]

- 8. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Senescence Associated β-galactosidase Staining [en.bio-protocol.org]

- 10. phnxflow.com [phnxflow.com]

- 11. telomer.com.tr [telomer.com.tr]

For Researchers, Scientists, and Drug Development Professionals

Abstract

Navitoclax (formerly ABT-263) is a potent, orally bioavailable small molecule that functions as a B-cell lymphoma 2 (Bcl-2) family inhibitor. By mimicking the action of BH3-only proteins, Navitoclax selectively binds to and inhibits the anti-apoptotic proteins Bcl-2, Bcl-xL, and Bcl-w. This action disrupts the sequestration of pro-apoptotic proteins, thereby triggering the intrinsic apoptosis pathway in cancer cells that are dependent on these anti-apoptotic proteins for survival. This technical guide provides an in-depth overview of Navitoclax's mechanism of action, its selectivity profile, and its effects on cellular signaling. It also includes a compilation of quantitative data, detailed experimental protocols for key assays, and visualizations of the relevant biological pathways and experimental workflows.

Core Mechanism of Action: BH3 Mimicry and Apoptosis Induction

Navitoclax is classified as a BH3 mimetic.[1] It functions by competitively binding to the BH3-binding groove of anti-apoptotic Bcl-2 family proteins, specifically Bcl-2, Bcl-xL, and Bcl-w.[2][3] This binding displaces pro-apoptotic "activator" BH3-only proteins, such as BIM, which are normally sequestered by the anti-apoptotic proteins.[3][4] Once liberated, these activator proteins can directly engage and activate the pro-apoptotic "executioner" proteins BAX and BAK.[5]

Activated BAX and BAK oligomerize in the outer mitochondrial membrane, forming pores that lead to mitochondrial outer membrane permeabilization (MOMP).[4][6] This event is considered the "point of no return" in apoptosis. MOMP results in the release of cytochrome c and other pro-apoptotic factors from the mitochondrial intermembrane space into the cytoplasm.[4][7] Cytoplasmic cytochrome c then binds to Apaf-1, triggering the formation of the apoptosome and subsequent activation of the caspase cascade, ultimately leading to programmed cell death.[8]

Signaling Pathway

Caption: Mechanism of action of Navitoclax in inducing apoptosis.

Quantitative Data

The efficacy of Navitoclax is quantified by its binding affinity to target proteins and its potency in inducing cell death in various cell lines.

Table 1: Binding Affinities of Navitoclax

| Target Protein | Binding Affinity (Ki) |

| Bcl-xL | ≤ 0.5 nM |

| Bcl-2 | ≤ 1 nM |

| Bcl-w | ≤ 1 nM |

| Mcl-1 | Low affinity |

Data sourced from APExBIO.[2]

Table 2: Cellular Potency of Navitoclax in Selected Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (µM) |

| A549 | Non-Small Cell Lung Cancer | 6.478 |

| NCI-H460 | Non-Small Cell Lung Cancer | Not specified |

| PC3 | Prostate Cancer | Not specified |

Data for A549 cells sourced from a 2022 study on PLK1 targeting.[9] IC50 values for other cell lines are mentioned in the literature but specific values were not provided in the search results.[8]

Key Experimental Protocols

The following protocols are fundamental for characterizing the function and efficacy of Navitoclax.

BH3 Profiling

BH3 profiling is a functional assay that measures a cell's proximity to the apoptotic threshold ("apoptotic priming") by exposing permeabilized cells to a panel of BH3 peptides.[10][11]

Objective: To determine the dependence of cells on specific anti-apoptotic Bcl-2 family proteins for survival.

Methodology:

-

Cell Preparation: Harvest and wash cells, then resuspend in a mitochondrial assay buffer (e.g., MEB).[7] The cell number should be optimized for the assay format (e.g., 10,000-50,000 cells/well for a 96-well plate).[11]

-

Cell Permeabilization: Treat cells with a mild detergent like digitonin (B1670571) to selectively permeabilize the plasma membrane while leaving the mitochondrial membranes intact.[7][12] The optimal digitonin concentration needs to be empirically determined for each cell type.[12]

-

Peptide Treatment: Expose the permeabilized cells to a panel of synthetic BH3 peptides (e.g., BIM, BAD, NOXA) at various concentrations.[11] These peptides mimic the action of endogenous BH3-only proteins.

-

Mitochondrial Outer Membrane Permeabilization (MOMP) Readout: Measure MOMP through one of the following methods:

-

Cytochrome c Release: After peptide treatment, pellet the mitochondria and quantify the amount of cytochrome c released into the supernatant via ELISA or Western blot.[10] Alternatively, use flow cytometry to measure cytochrome c retention within the cells.[13]

-

Mitochondrial Membrane Potential (ΔΨm) Loss: Use fluorescent dyes like JC-1, where a shift from red to green fluorescence indicates mitochondrial depolarization.[10]

-

Data Interpretation: Sensitivity to specific BH3 peptides reveals dependencies on particular anti-apoptotic proteins. For example, sensitivity to the BAD peptide suggests a dependence on Bcl-2 and Bcl-xL, while sensitivity to the NOXA peptide points to an Mcl-1 dependence.

Caption: Experimental workflow for BH3 profiling.

Caspase-Glo® 3/7 Assay

This is a luminescent assay to measure the activity of caspases-3 and -7, key executioner caspases in the apoptotic pathway.[14]

Objective: To quantify the induction of apoptosis by Navitoclax.

Methodology:

-

Cell Culture and Treatment: Plate cells in a multi-well plate and treat with various concentrations of Navitoclax for a defined period. Include appropriate positive and negative controls.

-

Reagent Preparation: Reconstitute the lyophilized Caspase-Glo® 3/7 Substrate with the provided buffer to create the Caspase-Glo® 3/7 Reagent.

-

Assay Protocol (Add-Mix-Measure):

-

Equilibrate the plate and the Caspase-Glo® 3/7 Reagent to room temperature.[15]

-

Add the Caspase-Glo® 3/7 Reagent directly to each well in a 1:1 volume ratio (e.g., 100 µL reagent to 100 µL of cell culture medium). The reagent lyses the cells and contains the pro-luminescent caspase-3/7 substrate.

-

Mix the contents of the wells by gentle shaking or orbital shaking.

-

Incubate at room temperature for 30 minutes to 3 hours to allow for signal stabilization.

-

-

Luminescence Measurement: Measure the luminescence of each well using a luminometer. The luminescent signal is proportional to the amount of caspase-3/7 activity.[15]

Data Interpretation: An increase in luminescence in Navitoclax-treated cells compared to untreated controls indicates the induction of apoptosis.

Caption: Workflow for the Caspase-Glo® 3/7 assay.

Co-Immunoprecipitation (Co-IP)

Co-IP is used to study protein-protein interactions in their native cellular context.[16]

Objective: To confirm the interaction between Bcl-2 family proteins (e.g., Bcl-xL and BIM) and to assess the ability of Navitoclax to disrupt these interactions.

Methodology:

-

Cell Lysis: Lyse cells treated with or without Navitoclax using a non-denaturing lysis buffer (e.g., RIPA buffer) containing protease inhibitors to preserve protein complexes.[16]

-

Pre-clearing (Optional): Incubate the cell lysate with protein A/G-agarose beads to reduce non-specific binding.[16]

-

Immunoprecipitation:

-

Incubate the pre-cleared lysate with a primary antibody specific to one of the proteins of interest (e.g., anti-Bcl-xL).

-

Add protein A/G-agarose or magnetic beads to capture the antibody-protein complexes.

-

-

Washing: Wash the beads several times with lysis buffer to remove non-specifically bound proteins.

-

Elution: Elute the protein complexes from the beads, typically by boiling in SDS-PAGE sample buffer.

-

Analysis by Western Blot: Separate the eluted proteins by SDS-PAGE, transfer to a membrane, and probe with antibodies against the suspected interacting proteins (e.g., anti-BIM).

Data Interpretation: The presence of an interacting protein (e.g., BIM) in the immunoprecipitate of the target protein (e.g., Bcl-xL) confirms their interaction. A reduced amount of the interacting protein in the immunoprecipitate from Navitoclax-treated cells would demonstrate the drug's ability to disrupt this interaction.

Clinical Considerations and Future Directions

Navitoclax has been evaluated in numerous clinical trials for various hematologic malignancies and solid tumors.[17][18] A primary dose-limiting toxicity is on-target thrombocytopenia, which results from the inhibition of Bcl-xL, a protein essential for platelet survival.[19][20] This has led to the development of dosing strategies, such as a lead-in period with a lower dose, to mitigate the drop in platelet counts.[21]

The resistance to Navitoclax is often associated with high expression levels of Mcl-1, a Bcl-2 family member that is not effectively inhibited by the drug.[3] This has prompted research into combination therapies, pairing Navitoclax with Mcl-1 inhibitors or other anti-cancer agents to overcome resistance and enhance efficacy.[22][23]

As of late 2025, Navitoclax remains an investigational drug and has not received FDA approval for general clinical use.[24][25] Ongoing and future research will continue to explore its therapeutic potential in various cancers, both as a monotherapy and in combination regimens, with a focus on optimizing its therapeutic window and identifying patient populations most likely to benefit.[18]

References

- 1. researchgate.net [researchgate.net]

- 2. z-vad-fmk.com [z-vad-fmk.com]

- 3. Clinical Review: Navitoclax as a Pro-Apoptotic and Anti-Fibrotic Agent - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Frontiers | Clinical Review: Navitoclax as a Pro-Apoptotic and Anti-Fibrotic Agent [frontiersin.org]

- 5. From Mitochondrial Biology to Magic Bullet: Navitoclax Disarms BCL-2 in Chronic Lymphocytic Leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. content.sph.harvard.edu [content.sph.harvard.edu]

- 8. researchgate.net [researchgate.net]

- 9. Navitoclax Enhances the Therapeutic Effects of PLK1 Targeting on Lung Cancer Cells in 2D and 3D Culture Systems - PMC [pmc.ncbi.nlm.nih.gov]

- 10. BH3 profiling – measuring integrated function of the mitochondrial apoptotic pathway to predict cell fate decisions - PMC [pmc.ncbi.nlm.nih.gov]

- 11. BH3 profiling: a functional assay to measure apoptotic priming and dependencies - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Conducting Dynamic BH3 Profiling Adapted From Letai Lab [protocols.io]

- 13. youtube.com [youtube.com]

- 14. Caspase-Glo® 3/7 Assay Protocol [promega.sg]

- 15. promega.com [promega.com]

- 16. Protocol for Immunoprecipitation (Co-IP) [protocols.io]

- 17. clinicaltrials.eu [clinicaltrials.eu]

- 18. drugpatentwatch.com [drugpatentwatch.com]

- 19. Mechanism-based pharmacokinetic/pharmacodynamic meta-analysis of navitoclax (ABT-263) induced thrombocytopenia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Phase I Study of Navitoclax (ABT-263), a Novel Bcl-2 Family Inhibitor, in Patients With Small-Cell Lung Cancer and Other Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 21. tandfonline.com [tandfonline.com]

- 22. Navitoclax Most Promising BH3 Mimetic for Combination Therapy in Hodgkin Lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. Targeting intermediary metabolism enhances the efficacy of BH3 mimetic therapy in hematologic malignancies - PMC [pmc.ncbi.nlm.nih.gov]

- 24. Unlocking The Potential Of Navitoclax (ABT-263): A Comprehensive Guide For Researchers And Reagent Companies | OCTAGONCHEM [octagonchem.com]

- 25. news.abbvie.com [news.abbvie.com]

Abt-263 (Navitoclax): A Technical Guide to Targets, Binding Affinity, and Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Introduction

Abt-263, also known as Navitoclax, is a potent, orally bioavailable small-molecule inhibitor of the B-cell lymphoma-2 (Bcl-2) family of anti-apoptotic proteins. Developed as a BH3 mimetic, Navitoclax targets key regulators of the intrinsic apoptosis pathway, making it a significant agent in oncology research and therapeutic development. This technical guide provides an in-depth overview of Abt-263's molecular targets, binding affinities, and the signaling pathways it modulates, supplemented with detailed experimental protocols for key assays.

Core Targets and Binding Affinity

Abt-263 is designed to mimic the action of pro-apoptotic BH3-only proteins, thereby inhibiting the function of anti-apoptotic Bcl-2 family members. Its primary targets are Bcl-2, Bcl-xL, and Bcl-w. The compound exhibits high affinity for these proteins, effectively disrupting their ability to sequester pro-apoptotic effector proteins and thereby promoting programmed cell death.

Quantitative Binding Affinity Data

The binding affinities of Abt-263 for its target proteins are critical determinants of its biological activity. These values, typically expressed as the inhibition constant (Ki), quantify the potency of the inhibitor.

| Target Protein | Binding Affinity (Ki) | Reference(s) |

| Bcl-2 | <1 nM | [1][2] |

| Bcl-xL | ≤0.5 nM | [1] |

| Bcl-w | <1 nM | [1][2] |

Note: Ki values can vary slightly depending on the specific assay conditions and recombinant proteins used.

Mechanism of Action: The Intrinsic Apoptosis Pathway

Abt-263 exerts its pro-apoptotic effects by modulating the intrinsic, or mitochondrial, pathway of apoptosis. In healthy cells, anti-apoptotic proteins like Bcl-2, Bcl-xL, and Bcl-w sequester pro-apoptotic "BH3-only" proteins (e.g., BIM, BID, PUMA) and "effector" proteins (BAX and BAK), preventing the initiation of apoptosis. In many cancer cells, these anti-apoptotic proteins are overexpressed, contributing to cell survival and resistance to therapy.

Abt-263 acts by binding to the BH3-binding groove of Bcl-2, Bcl-xL, and Bcl-w, displacing the pro-apoptotic BH3-only proteins. The released activators, such as BIM, can then directly activate the effector proteins BAX and BAK. Activated BAX and BAK oligomerize in the outer mitochondrial membrane, leading to mitochondrial outer membrane permeabilization (MOMP). This event is a point of no return in the apoptotic cascade, resulting in the release of cytochrome c and other pro-apoptotic factors from the mitochondrial intermembrane space into the cytoplasm.

Cytosolic cytochrome c binds to Apoptotic Protease Activating Factor-1 (Apaf-1), triggering the formation of the apoptosome. The apoptosome then recruits and activates pro-caspase-9, which in turn activates effector caspases, such as caspase-3 and caspase-7. These effector caspases execute the final stages of apoptosis by cleaving a multitude of cellular substrates, leading to the characteristic morphological and biochemical hallmarks of programmed cell death.

Signaling Pathway Visualization

Figure 1. Signaling pathway of Abt-263 inducing apoptosis.

Experimental Protocols

The following sections provide detailed methodologies for key experiments used to characterize the binding and activity of Abt-263.

Fluorescence Polarization (FP) Binding Assay

This assay is a common method to determine the binding affinity (Ki) of a compound to a target protein in a solution-based format.

Principle: A small, fluorescently labeled peptide derived from a BH3-only protein (the "tracer") binds to a Bcl-2 family protein, resulting in a high fluorescence polarization value due to the slower tumbling of the larger complex. When an unlabeled competitor, such as Abt-263, is introduced, it displaces the tracer, leading to a decrease in fluorescence polarization as the free tracer tumbles more rapidly.

Methodology:

-

Reagent Preparation:

-

Assay Buffer: Phosphate-buffered saline (PBS), pH 7.4, supplemented with 0.01% Tween-20 and 1 mM DTT.

-

Recombinant Proteins: Purified recombinant Bcl-2, Bcl-xL, or Bcl-w protein.

-

Fluorescent Tracer: A fluorescein-labeled peptide derived from the BH3 domain of a pro-apoptotic protein (e.g., BIM, BAD, or PUMA).

-

Test Compound: Abt-263 serially diluted in DMSO and then in assay buffer.

-

-

Assay Procedure:

-

In a 384-well, low-volume, black, round-bottom plate, add the fluorescent tracer at a fixed final concentration (e.g., 1-5 nM).

-

Add the recombinant Bcl-2 family protein at a fixed final concentration (determined empirically to achieve a stable high polarization signal).

-

Add varying concentrations of Abt-263.

-

Include control wells for high polarization (tracer + protein, no inhibitor) and low polarization (tracer only).

-

Incubate the plate at room temperature for 1-2 hours, protected from light, to reach binding equilibrium.

-

-

Data Acquisition:

-

Measure fluorescence polarization using a plate reader equipped with appropriate excitation (e.g., 485 nm) and emission (e.g., 535 nm) filters and polarizers.

-

-

Data Analysis:

-

The raw millipolarization (mP) values are plotted against the logarithm of the inhibitor concentration.

-

The data are fitted to a sigmoidal dose-response curve to determine the IC50 value (the concentration of inhibitor that displaces 50% of the tracer).

-

The IC50 value is then converted to a Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [Tracer]/Kd), where [Tracer] is the concentration of the fluorescent tracer and Kd is the dissociation constant of the tracer for the protein.

-

Isothermal Titration Calorimetry (ITC)

ITC is a label-free technique that directly measures the heat changes associated with a binding event, allowing for the determination of binding affinity (Kd), stoichiometry (n), and thermodynamic parameters (enthalpy, ΔH, and entropy, ΔS).

Principle: A solution of the ligand (Abt-263) is titrated into a solution of the macromolecule (Bcl-2 family protein) in the sample cell of a calorimeter. The heat released or absorbed upon binding is measured.

Methodology:

-

Sample Preparation:

-

Buffer: Both the protein and Abt-263 must be in the exact same, extensively dialyzed buffer to minimize heats of dilution. A common buffer is 20 mM sodium phosphate, 150 mM NaCl, pH 7.4.

-

Protein: The recombinant Bcl-2 family protein is dialyzed against the assay buffer and its concentration is accurately determined.

-

Ligand: Abt-263 is dissolved in the same buffer. The final DMSO concentration should be identical in both the protein and ligand solutions to cancel out its heat of dilution.

-

-

Experimental Setup:

-

The protein solution is loaded into the sample cell of the ITC instrument.

-

The Abt-263 solution is loaded into the injection syringe.

-

The system is allowed to equilibrate to the desired temperature (e.g., 25°C).

-

-

Titration:

-

A series of small, precise injections of the Abt-263 solution are made into the protein solution.

-

The heat change for each injection is measured.

-

Control experiments, such as titrating Abt-263 into buffer alone, are performed to determine the heat of dilution.

-

-

Data Analysis:

-

The heat of dilution is subtracted from the experimental data.

-

The resulting heat changes per injection are plotted against the molar ratio of ligand to protein.

-

The data are fitted to a suitable binding model (e.g., one-site binding model) to determine the Kd, n, and ΔH. The ΔS is calculated from the Gibbs free energy equation: ΔG = ΔH - TΔS = -RTln(1/Kd).

-

Co-Immunoprecipitation (Co-IP) and Western Blotting

This combination of techniques is used to demonstrate that Abt-263 disrupts the interaction between Bcl-2 family proteins and pro-apoptotic proteins within a cellular context.

Principle: An antibody against a specific Bcl-2 family protein (e.g., Bcl-xL) is used to pull down that protein and any associated proteins from a cell lysate. The presence of a pro-apoptotic protein (e.g., BIM) in the immunoprecipitated complex is then detected by Western blotting. Treatment with Abt-263 is expected to reduce the amount of the pro-apoptotic protein that is co-immunoprecipitated.

Methodology:

-

Cell Treatment and Lysis:

-

Culture cancer cells that express the target proteins.

-

Treat the cells with either vehicle (DMSO) or Abt-263 for a specified time.

-

Harvest the cells and lyse them in a non-denaturing lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors) to preserve protein-protein interactions.

-

-

Immunoprecipitation:

-

Pre-clear the cell lysates with protein A/G-agarose or magnetic beads to reduce non-specific binding.

-

Incubate the pre-cleared lysate with a primary antibody specific for the bait protein (e.g., anti-Bcl-xL) overnight at 4°C with gentle rotation.

-

Add protein A/G beads to the antibody-lysate mixture and incubate for another 1-4 hours to capture the immune complexes.

-

Wash the beads several times with lysis buffer to remove non-specifically bound proteins.

-

Elute the protein complexes from the beads by boiling in SDS-PAGE sample buffer.

-

-

Western Blotting:

-

Separate the eluted proteins by SDS-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Transfer the separated proteins to a nitrocellulose or PVDF membrane.

-

Block the membrane with a suitable blocking agent (e.g., 5% non-fat milk or bovine serum albumin in TBST) to prevent non-specific antibody binding.

-

Incubate the membrane with a primary antibody against the prey protein (e.g., anti-BIM).

-

Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

The membrane can be stripped and re-probed for the bait protein (Bcl-xL) to confirm equal immunoprecipitation.

-

Expected Outcome: The intensity of the BIM band in the immunoprecipitated sample from Abt-263-treated cells will be significantly lower than that in the vehicle-treated control, demonstrating the disruption of the Bcl-xL/BIM interaction.

Conclusion

Abt-263 (Navitoclax) is a potent inhibitor of the anti-apoptotic proteins Bcl-2, Bcl-xL, and Bcl-w. Its high binding affinity for these targets allows it to effectively disrupt their sequestration of pro-apoptotic proteins, thereby triggering the intrinsic apoptosis pathway. The experimental methodologies detailed in this guide provide a framework for the robust characterization of Abt-263 and similar BH3 mimetics, which are crucial for advancing our understanding of apoptosis regulation and for the development of novel cancer therapeutics.

References

Abt-263 (Navitoclax) as a Senolytic Agent: A Technical Guide to its Discovery and Mechanism

Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Cellular senescence, a state of irreversible cell cycle arrest, is increasingly recognized as a fundamental driver of aging and numerous age-related diseases. Senescent cells accumulate in tissues over time, contributing to pathology through the secretion of a complex mix of pro-inflammatory cytokines, chemokines, and proteases, known as the Senescence-Associated Secretory Phenotype (SASP). The selective elimination of these cells using "senolytic" agents represents a promising therapeutic strategy. This document provides an in-depth technical overview of the discovery and characterization of Abt-263 (Navitoclax), a pioneering senolytic agent that targets the B-cell lymphoma 2 (BCL-2) family of anti-apoptotic proteins. We detail its mechanism of action, present quantitative data from key preclinical studies, outline essential experimental protocols for its evaluation, and provide visualizations of core biological and experimental pathways.

The Rationale: Targeting BCL-2 Family Proteins in Senescent Cells

Senescent cells, despite their growth-arrested state, are metabolically active and notably resistant to apoptosis.[1] This survival is heavily dependent on a network of pro-survival pathways that counteract the pro-apoptotic signals often initiated by their own SASP.[2] A critical component of this defense mechanism is the upregulation of anti-apoptotic proteins from the BCL-2 family, such as BCL-2, BCL-xL, and BCL-w.[3][4][5][6]

These proteins function by sequestering pro-apoptotic effector proteins like BAX and BAK, preventing them from oligomerizing at the mitochondrial outer membrane and initiating the intrinsic apoptosis cascade.[7] Senescent cells often exist in a "primed for death" state, with high levels of both anti-apoptotic and pro-apoptotic proteins.[6] This creates a dependency, or "addiction," to the anti-apoptotic machinery, making the BCL-2 family an attractive target for therapeutic intervention. By inhibiting these pro-survival proteins, the balance can be tipped in favor of apoptosis, leading to the selective elimination of senescent cells.[1][6]

Discovery of Abt-263 (Navitoclax) as a Senolytic

Abt-263 (Navitoclax) was originally developed as a chemotherapy agent. It is a potent, orally bioavailable small molecule that acts as a "BH3 mimetic." It competitively binds to the BH3-binding groove of BCL-2, BCL-xL, and BCL-w, disrupting their interactions with pro-apoptotic proteins.[8][9]

The discovery of its senolytic properties stemmed from the hypothesis that the pro-survival mechanisms hijacked by cancer cells are also leveraged by senescent cells.[10] Researchers identified that senescent cells upregulate BCL-xL and BCL-w for their survival.[6][10] This led to the testing of Abt-263 and the closely related compound ABT-737, which were shown to selectively induce apoptosis in senescent cells while sparing most non-senescent, proliferating cells.[6][10] This selective killing, or senolysis, has been demonstrated across various cell types and in multiple in vivo models of aging and disease.[6][9][11]

Mechanism of Action

The senolytic activity of Abt-263 is a direct consequence of its function as a BH3 mimetic.

-

Inhibition of Anti-Apoptotic Proteins: Abt-263 binds with high affinity to BCL-xL, BCL-2, and BCL-w.[9]

-

Release of Pro-Apoptotic Proteins: This binding displaces pro-apoptotic proteins (like BIM) or directly prevents the sequestration of effector proteins (BAX, BAK).[7][8][12]

-

Activation of Apoptosis: The released BAX and BAK are free to oligomerize on the mitochondrial outer membrane, leading to mitochondrial outer membrane permeabilization (MOMP).[7][8]

-

Caspase Cascade: MOMP allows the release of cytochrome c into the cytoplasm, which triggers the activation of a cascade of executioner caspases (e.g., Caspase-3, Caspase-7), culminating in apoptotic cell death.[7]

Quantitative Data Presentation

The efficacy of Abt-263 has been quantified in numerous preclinical studies. The tables below summarize key findings.

Table 1: In Vitro Senolytic Efficacy of Abt-263

| Cell Type | Senescence Inducer | Abt-263 Concentration | Key Quantitative Outcome | Reference |

|---|---|---|---|---|

| Human Mesenchymal Stem Cells (MSCs) | Replicative Senescence | Not specified | ~8.1% reduction in senescent cells | [13] |

| Murine Bone Marrow-Derived Stromal Cells (BMSCs) | Aging (in vivo) | 5 µM | ~49-73% reduction in SA-β-gal+ cells (male) | [11][14] |

| Murine Bone Marrow-Derived Stromal Cells (BMSCs) | Aging (in vivo) | 5 µM | ~30-77% reduction in SA-β-gal+ cells (female) | [11][14] |

| Human Osteoarthritis (OA) MSCs | Pathological | Not specified | Senescent cells reduced from 54.8% to 18.2% | [15] |

| Vascular Smooth Muscle Cells (VSMCs) | Doxorubicin | Not specified | Significant reduction in % SA-β-gal+ cells | [16] |

| Human Lung Fibroblasts (IMR90) | Etoposide / Radiation | ~3-5 µM | >65% reduction in senescent cells | [6] |

| Glioma Stem Cells (GSCs) | CEP-1347 | 500 nM | Potent induction of cell death (in combination) |[17] |

Table 2: In Vivo Senolytic Efficacy of Abt-263

| Animal Model | Condition / Disease | Abt-263 Dosage | Key Quantitative Outcome | Reference |

|---|---|---|---|---|

| Aged Mice (C57BL/6) | Aging (Bone) | 50 mg/kg/day for 2 weeks | 60.1% decrease in trabecular bone volume (female) | [11][14] |

| Apc1638N/+ Mice | Radiation-Induced GI Cancer | Not specified | Significant reduction in intestinal tumor burden | [18][19] |

| Apoe-/- Mice | Advanced Atherosclerosis | 100 mg/kg/bw (3 cycles) | 90% reduction in Smooth Muscle Cells in lesions | [12][20] |

| Aged Mice (C57BL/6) | Aging (Hematopoietic System) | 50 mg/kg/day | Rejuvenation of aged hematopoietic stem cells |[11] |

Note: Some studies report detrimental effects, such as bone loss and increased mortality in advanced atherosclerosis models, highlighting the context-dependent nature of senolysis.[11][12][14]

Experimental Protocols & Workflow

Validating the senolytic activity of an agent like Abt-263 requires a standardized set of experiments.

Experimental Workflow for Senolytic Agent Validation

The process of identifying and validating a senolytic agent follows a logical progression from in vitro screening to in vivo testing.

Protocol: Senescence-Associated β-Galactosidase (SA-β-gal) Staining

This is the most common biomarker for identifying senescent cells in vitro and in situ.[21]

Materials:

-

Phosphate-Buffered Saline (PBS)

-

Fixing Solution (e.g., 2% formaldehyde (B43269) / 0.2% glutaraldehyde (B144438) in PBS)[22]

-

Staining Solution (1 mg/mL X-gal, 40 mM citric acid/sodium phosphate (B84403) buffer pH 6.0, 5 mM potassium ferrocyanide, 5 mM potassium ferricyanide, 150 mM NaCl, 2 mM MgCl2)[22][23]

Procedure (for cells in culture dishes):

-

Aspirate culture medium and wash cells twice with PBS.[21][22]

-

Add 1X Fixing Solution to cover the cells and incubate for 3-5 minutes at room temperature. Do not over-fix.[22]

-

Aspirate the fixing solution and wash the cells three times with PBS.[21]

-

Add freshly prepared Staining Solution to completely cover the cells.[21]

-

Incubate at 37°C (without CO₂), protected from light, for 4 to 16 hours, or until a blue color develops in senescent cells.[21][22]

-

Aspirate the staining solution, wash with PBS, and overlay with PBS or 70% glycerol (B35011) for viewing.

-

Count the number of blue-stained cells versus the total number of cells using a light microscope to determine the percentage of senescent cells.[21]

Protocol: Apoptosis Detection by Annexin V & Propidium Iodide (PI) Staining

This flow cytometry-based assay distinguishes between viable, early apoptotic, and late apoptotic/necrotic cells.

Principle: In early apoptosis, phosphatidylserine (B164497) (PS) translocates to the outer leaflet of the plasma membrane, where it can be detected by fluorochrome-conjugated Annexin V.[24][25] Propidium Iodide (PI) is a nuclear stain that is excluded by viable cells but can penetrate the compromised membranes of late apoptotic and necrotic cells.[25]

Materials:

-

1X Binding Buffer (e.g., 10 mM Hepes pH 7.4, 140 mM NaCl, 2.5 mM CaCl₂)

-

Fluorochrome-conjugated Annexin V (e.g., FITC, PE)

-

Propidium Iodide (PI) staining solution

Procedure:

-

Induce apoptosis (e.g., by treating senescent cells with Abt-263). Include appropriate controls.

-

Harvest cells (including supernatant for floating cells) and centrifuge at a low speed (e.g., 500 x g for 5-7 minutes).[24]

-

Wash the cell pellet once with cold PBS and once with 1X Binding Buffer.[26][27]

-

Resuspend cells in 1X Binding Buffer at a concentration of approximately 1 x 10⁶ cells/mL.[27]

-

Transfer 100 µL of the cell suspension (~1 x 10⁵ cells) to a flow cytometry tube.[27]

-

Add 5 µL of fluorochrome-conjugated Annexin V. Gently mix and incubate for 15-20 minutes at room temperature in the dark.[27]

-

Add 400 µL of 1X Binding Buffer to each tube.[27]

-

Add 5 µL of PI staining solution immediately before analysis.

-

Analyze by flow cytometry. Viable cells are Annexin V-/PI-, early apoptotic are Annexin V+/PI-, and late apoptotic/necrotic are Annexin V+/PI+.[25]

Protocol: Caspase-Glo® 3/7 Assay

This is a homogeneous, luminescent assay that measures the activity of caspases-3 and -7, key executioners of apoptosis.

Principle: The assay reagent contains a proluminescent caspase-3/7 substrate (containing the DEVD tetrapeptide sequence).[28] Upon addition to cells, the reagent lyses the cells and the substrate is cleaved by active caspase-3/7, releasing aminoluciferin, which is a substrate for luciferase, generating a "glow-type" luminescent signal proportional to caspase activity.[28][29]

Procedure (96-well plate format):

-

Plate cells in a 96-well plate and treat with compounds (e.g., Abt-263) to induce apoptosis.

-

Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's protocol and allow it to equilibrate to room temperature.[29]

-

Remove the plate from the incubator and allow it to equilibrate to room temperature.

-

Add a volume of Caspase-Glo® 3/7 Reagent equal to the volume of cell culture medium in each well (e.g., add 100 µL of reagent to 100 µL of medium).[29]

-

Mix the contents on a plate shaker at a low speed (e.g., 300-500 rpm) for 30 seconds.[29]

-

Incubate at room temperature for 30 minutes to 3 hours.[29]

-

Measure luminescence using a plate-reading luminometer. The signal is proportional to the amount of caspase activity.

Logical Relationships in Senolytic Therapy

The therapeutic principle of senolytics like Abt-263 is based on exploiting a vulnerability created during the process of cellular senescence.

Conclusion

Abt-263 (Navitoclax) was a landmark discovery in the field of geroscience, providing powerful proof-of-concept that selectively targeting the pro-survival machinery of senescent cells is a viable therapeutic strategy. Its mechanism, centered on the inhibition of BCL-2 family proteins, effectively leverages the apoptotic dependency of senescent cells for their elimination. While its clinical utility may be limited by on-target toxicities such as thrombocytopenia (due to BCL-xL inhibition in platelets), Abt-263 remains an invaluable research tool and has paved the way for the development of second-generation senolytics with improved safety profiles. The experimental frameworks and assays detailed herein form the bedrock of senolytic drug discovery and will continue to be critical as the field advances toward clinical translation.

References

- 1. The interplay between apoptosis and cellular senescence: Bcl-2 family proteins as targets for cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. academic.oup.com [academic.oup.com]

- 3. encyclopedia.pub [encyclopedia.pub]

- 4. researchgate.net [researchgate.net]

- 5. Involvement of Bcl-2 Family Proteins in Tetraploidization-Related Senescence - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Frontiers | Senescent Cell Depletion Through Targeting BCL-Family Proteins and Mitochondria [frontiersin.org]

- 7. researchgate.net [researchgate.net]

- 8. Clinical Review: Navitoclax as a Pro-Apoptotic and Anti-Fibrotic Agent - PMC [pmc.ncbi.nlm.nih.gov]

- 9. aacrjournals.org [aacrjournals.org]

- 10. Strategies for senolytic drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Frontiers | The Senolytic Drug Navitoclax (ABT-263) Causes Trabecular Bone Loss and Impaired Osteoprogenitor Function in Aged Mice [frontiersin.org]

- 12. Treatment of advanced atherosclerotic mice with the senolytic agent ABT-263 is associated with reduced indices of plaque stability and increased mortality - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. The Senolytic Drug Navitoclax (ABT-263) Causes Trabecular Bone Loss and Impaired Osteoprogenitor Function in Aged Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 15. The Senolytic ABT-263 Enhances Stem Cell Function to Improve Osteoarthritis [nad.com]

- 16. researchgate.net [researchgate.net]

- 17. mdpi.com [mdpi.com]

- 18. Senolytic agent ABT-263 mitigates low- and high-LET radiation-induced gastrointestinal cancer development in Apc1638N/+ mice | Aging [aging-us.com]

- 19. Senolytic ABT-263 Reduces Radiation-Induced Gastrointestinal Cancer | Aging [aging-us.com]

- 20. JCI Insight - Treatment of advanced atherosclerotic mice with ABT-263 reduced indices of plaque stability and increased mortality [insight.jci.org]

- 21. cellbiolabs.com [cellbiolabs.com]

- 22. buckinstitute.org [buckinstitute.org]

- 23. Senescence Associated β-galactosidase Staining [bio-protocol.org]

- 24. Annexin V Stain Protocol | Flow Cytometry Core | ECU [medicine.ecu.edu]

- 25. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]

- 26. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - US [thermofisher.com]

- 27. Annexin V Staining Protocol [bdbiosciences.com]

- 28. Caspase-Glo® 3/7 Assay Protocol [worldwide.promega.com]

- 29. promega.com [promega.com]

For Researchers, Scientists, and Drug Development Professionals

Abstract

Navitoclax (ABT-263), a potent inhibitor of the B-cell lymphoma 2 (Bcl-2) family of anti-apoptotic proteins, including Bcl-2, Bcl-xL, and Bcl-w, has been extensively studied for its pro-apoptotic effects in various cancers.[1] Emerging evidence has revealed a dual role for Navitoclax, demonstrating its capacity to also induce autophagy, a cellular self-degradation process, in cancer cells. This technical guide provides a comprehensive overview of the mechanisms, signaling pathways, and experimental protocols associated with Navitoclax-induced autophagy. It is designed to equip researchers and drug development professionals with the foundational knowledge and practical methodologies to investigate and leverage this phenomenon in oncology research. The guide details the non-canonical, Beclin-1 independent pathway of autophagy induction, which proceeds through Bax/Bak-mediated mitochondrial DNA release and subsequent activation of the STING-TBK1 signaling axis. Detailed experimental protocols for assessing autophagy, and quantitative data from key studies are presented to facilitate the design and execution of further research in this promising area.

Introduction

Navitoclax is an orally bioavailable small molecule that mimics the BH3 domain of pro-apoptotic proteins, thereby antagonizing the function of anti-apoptotic Bcl-2 family members.[1] While its primary mechanism of action is the induction of apoptosis, a growing body of research has highlighted its ability to trigger autophagy in cancer cells.[2] Understanding the interplay between Navitoclax-induced apoptosis and autophagy is critical for its clinical development, as autophagy can function as either a pro-survival or pro-death mechanism depending on the cellular context. This guide focuses on the technical aspects of studying Navitoclax-induced autophagy, providing a resource for researchers aiming to explore this secondary effect.

Mechanism of Action: A Non-Canonical Pathway

Navitoclax induces autophagy through a mechanism that is distinct from the canonical Beclin-1-dependent pathway. The key steps in this non-canonical pathway are outlined below.

-

Inhibition of Bcl-2/Bcl-xL: Navitoclax binds to and inhibits the anti-apoptotic proteins Bcl-2 and Bcl-xL.

-

Activation of Bax/Bak: This inhibition leads to the activation of the pro-apoptotic proteins Bax and Bak.[2]

-

Mitochondrial Outer Membrane Permeabilization (MOMP): Activated Bax/Bak oligomerize at the outer mitochondrial membrane, leading to MOMP.

-

Mitochondrial DNA (mtDNA) Release: MOMP results in the release of mitochondrial contents, including mtDNA, into the cytosol.[2]

-

STING Pathway Activation: Cytosolic mtDNA is recognized by the cGAS-STING (stimulator of interferon genes) pathway. This leads to the phosphorylation and activation of STING and the downstream kinase TBK1.[2][3]

-

Autophagosome Formation: Activated TBK1 promotes the lipidation of LC3 (microtubule-associated protein 1A/1B-light chain 3) to form LC3-II, a key step in autophagosome formation.[3]

This pathway is notably independent of Beclin-1, a central component of the canonical autophagy initiation complex.[2] In certain cell types, such as leukemia cell lines, the induction of autophagy by Navitoclax may require the inhibition of caspases, suggesting a complex interplay between apoptosis and autophagy.[2]

Signaling Pathway Diagram

Quantitative Data from Preclinical Studies

The induction of autophagy by Navitoclax has been quantified in several preclinical studies. The following tables summarize key findings from research on mouse embryonic fibroblasts (MEFs) and Jurkat cells.

Table 1: Dose-Dependent Induction of Autophagy by Navitoclax in MEFs

| Navitoclax Concentration (µM) | Relative LC3-II/GAPDH Ratio (Fold Change) |

| 0 | 1.0 |

| 5 | ~2.5 |

| 10 | ~4.0 |

| 20 | ~5.5 |

| Data derived from densitometric analysis of Western blots. Cells were treated for 6 hours.[4] |

Table 2: Time-Dependent Induction of Autophagy by Navitoclax in MEFs

| Treatment Time (hours) | Relative LC3-II/GAPDH Ratio (Fold Change) |

| 0 | 1.0 |

| 1 | ~1.5 |

| 2 | ~2.5 |

| 4 | ~4.0 |

| 6 | ~5.0 |

| Data derived from densitometric analysis of Western blots. Cells were treated with 20 µM Navitoclax.[4] |

Table 3: Quantification of Autophagy by EGFP-LC3 Puncta Formation in MEFs

| Treatment | Percentage of Cells with >10 Puncta |

| DMSO (Control) | ~10% |

| Navitoclax (20 µM) | ~45% |

| S63845 (16 µM) | ~50% |

| Cells were treated for 6 hours.[4] |

Table 4: Effect of Caspase Inhibition on Navitoclax-Induced Autophagy in Jurkat Cells

| Treatment | LC3-II Levels (Western Blot) | Percentage of Cells with EGFP-LC3 Puncta |

| DMSO (Control) | Baseline | ~5% |

| Navitoclax (1 µM) | Increased | ~15% |

| Navitoclax (1 µM) + Q-VD-OPh (20 µM) | Further Increased | ~35% |

| Cells were treated for 24 hours. Q-VD-OPh is a pan-caspase inhibitor.[5] |

Experimental Protocols

This section provides detailed methodologies for the key experiments used to study Navitoclax-induced autophagy.

Experimental Workflow Diagram

Western Blot for LC3-II Conversion

This protocol is for the detection of the conversion of LC3-I to LC3-II, a hallmark of autophagosome formation.

Materials:

-

RIPA buffer (supplemented with protease and phosphatase inhibitors)

-

BCA Protein Assay Kit

-

Laemmli sample buffer (4x)

-

12-15% SDS-polyacrylamide gels

-

PVDF membrane (0.2 µm)

-

Blocking buffer (5% non-fat dry milk or BSA in TBST)

-

Primary antibody: Rabbit anti-LC3B (1:1000 dilution)

-

Secondary antibody: HRP-conjugated anti-rabbit IgG (1:5000 dilution)

-

ECL detection reagent

-

Loading control antibody (e.g., anti-β-actin or anti-GAPDH)

Procedure:

-

Cell Lysis: After treatment, wash cells with ice-cold PBS and lyse with RIPA buffer on ice for 30 minutes.

-

Protein Quantification: Centrifuge lysates at 14,000 x g for 15 minutes at 4°C. Determine the protein concentration of the supernatant using a BCA assay.

-

Sample Preparation: Normalize protein concentrations and add Laemmli sample buffer. Boil samples at 95-100°C for 5-10 minutes.

-

SDS-PAGE: Load 20-30 µg of protein per lane onto a 12-15% SDS-PAGE gel.

-

Protein Transfer: Transfer proteins to a PVDF membrane.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with the primary anti-LC3B antibody overnight at 4°C.[6]

-

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[6]

-

Detection: Wash the membrane and apply ECL reagent. Capture the chemiluminescent signal.

-

Analysis: Quantify band intensities for LC3-II and the loading control using densitometry software.

Fluorescence Microscopy for GFP-LC3 Puncta

This protocol describes the visualization and quantification of autophagosomes as fluorescent puncta in cells expressing GFP-LC3.

Materials:

-

Cells stably or transiently expressing GFP-LC3

-

Glass-bottom dishes or coverslips

-

4% Paraformaldehyde (PFA) in PBS

-

DAPI stain

-

Fluorescence microscope

Procedure:

-

Cell Seeding: Seed GFP-LC3 expressing cells on glass-bottom dishes or coverslips.

-

Treatment: Treat cells with Navitoclax as required.

-

Fixation: Wash cells with PBS and fix with 4% PFA for 15 minutes at room temperature.

-

Staining: Wash with PBS and stain with DAPI to visualize nuclei.

-

Imaging: Acquire images using a fluorescence microscope.

-

Quantification: Manually or automatically count the number of GFP-LC3 puncta per cell. Cells with >10 puncta are typically considered positive for autophagy induction.[7]

Quantification of Cytosolic Mitochondrial DNA (mtDNA) Release

This protocol details the isolation of cytosolic fractions and subsequent quantification of mtDNA by qPCR.

Materials:

-

Cytosolic extraction buffer (e.g., 150 mM NaCl, 50 mM HEPES, 25-50 µg/mL digitonin)

-

DNA extraction kit (e.g., Qiagen DNeasy Kit)

-

qPCR master mix (e.g., SYBR Green)

-

Primers for a mitochondrial gene (e.g., MT-CO1) and a nuclear gene (e.g., B2M)

Procedure:

-

Cell Fractionation: After treatment, harvest cells and resuspend in cytosolic extraction buffer. Incubate on ice to selectively permeabilize the plasma membrane.

-

Isolation of Cytosol: Centrifuge to pellet intact nuclei and mitochondria. The supernatant is the cytosolic fraction.

-

DNA Extraction: Extract DNA from the cytosolic fraction using a DNA extraction kit.

-

qPCR: Perform qPCR using primers for both mitochondrial and nuclear DNA. The nuclear DNA primers serve as a control for contamination.

-

Analysis: Calculate the relative amount of mtDNA in the cytosol using the ΔΔCt method, normalizing to the amount of nuclear DNA.[8]

Western Blot for STING Pathway Activation

This protocol is for detecting the phosphorylation of STING and TBK1, indicating activation of the pathway.

Materials:

-

Same as for LC3-II Western Blot, with the following different primary antibodies:

-

Rabbit anti-phospho-STING (Ser366)

-

Rabbit anti-STING

-

Rabbit anti-phospho-TBK1 (Ser172)

-

Rabbit anti-TBK1

-

Procedure:

-

Follow the same procedure as for the LC3-II Western Blot (Section 4.1).

-

Primary Antibody Incubation: Incubate separate membranes with primary antibodies against the phosphorylated and total forms of STING and TBK1.[3]

-

Analysis: Quantify the band intensities and calculate the ratio of phosphorylated protein to total protein to determine the level of activation.

Conclusion

Navitoclax, in addition to its well-established role as a pro-apoptotic agent, is a potent inducer of a non-canonical, STING-dependent autophagy pathway in cancer cells. This technical guide provides a framework for researchers to investigate this phenomenon, from understanding the underlying signaling cascade to applying detailed experimental protocols for its detection and quantification. The interplay between apoptosis and autophagy induced by Navitoclax is a critical area for future research, with potential implications for the development of novel combination therapies and for overcoming drug resistance in cancer. The methodologies and data presented herein serve as a valuable resource for advancing our understanding of the multifaceted effects of Bcl-2 family inhibitors in oncology.

References

- 1. A Phase I study of the safety, pharmacokinetics and efficacy of navitoclax plus docetaxel in patients with advanced solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The mtDNA-STING pathway plays an important role in both navitoclax- and S63845-induced autophagy and enhances cell death - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Combination Therapy of Navitoclax with Chemotherapeutic Agents in Solid Tumors and Blood Cancer: A Review of Current Evidence - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Navitoclax Enhances the Therapeutic Effects of PLK1 Targeting on Lung Cancer Cells in 2D and 3D Culture Systems - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Targeting the anti-apoptotic Bcl-2 family proteins: machine learning virtual screening and biological evaluation of new small molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Frontiers | The Senolytic Drug Navitoclax (ABT-263) Causes Trabecular Bone Loss and Impaired Osteoprogenitor Function in Aged Mice [frontiersin.org]

For Researchers, Scientists, and Drug Development Professionals

Abstract

Navitoclax (formerly ABT-263) is a potent, orally bioavailable small molecule that functions as a selective inhibitor of the B-cell lymphoma 2 (Bcl-2) family of anti-apoptotic proteins. By mimicking the action of BH3-only proteins, Navitoclax binds with high affinity to Bcl-2, Bcl-xL, and Bcl-w, thereby liberating pro-apoptotic proteins and triggering the intrinsic apoptosis pathway. This technical guide provides a comprehensive overview of the molecular structure, mechanism of action, and key experimental data related to Navitoclax.

Molecular Structure and Properties

Navitoclax is a complex synthetic molecule with the chemical formula C47H55ClF3N5O6S3.[1][2][3] Its structure is characterized by multiple ring systems and functional groups that contribute to its high-affinity binding to the hydrophobic groove of its target proteins.

| Property | Value | Reference |

| Molecular Formula | C47H55ClF3N5O6S3 | [1][2][3][4] |

| Molecular Weight | 974.61 g/mol | [1][2][3][5] |

| CAS Number | 923564-51-6 | [1][2] |

| SMILES | CC1(CCC(=C(C1)CN2CCN(CC2)C3=CC=C(C=C3)C(=O)NS(=O)(=O)C4=CC(=C(C=C4)NC(CCN5CCOCC5)CSC6=CC=CC=C6)S(=O)(=O)C(F)(F)F)C7=CC=C(C=C7)Cl)C | [6] |

| InChI Key | JLYAXFNOILIKPP-KXQOOQHDSA-N | [2][7] |

Mechanism of Action: Inhibition of Anti-Apoptotic Bcl-2 Family Proteins

Navitoclax functions as a BH3 mimetic, a class of drugs designed to mimic the BH3 domain of pro-apoptotic proteins like Bad, Bid, and Puma.[7][8] These pro-apoptotic proteins are natural antagonists of the anti-apoptotic Bcl-2 family members. In many cancers, the overexpression of anti-apoptotic proteins such as Bcl-2, Bcl-xL, and Bcl-w leads to the sequestration of pro-apoptotic proteins, thereby preventing apoptosis and promoting cell survival.[9][10]

Navitoclax competitively binds to the BH3-binding groove of Bcl-2, Bcl-xL, and Bcl-w, displacing the sequestered pro-apoptotic proteins.[9][11] The released pro-apoptotic proteins, in turn, activate the effector proteins BAX and BAK, leading to mitochondrial outer membrane permeabilization (MOMP), the release of cytochrome c, and subsequent caspase activation, culminating in apoptosis.[10]

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. medkoo.com [medkoo.com]

- 3. Abt 263 | C47H55ClF3N5O6S3 | CID 24978538 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. GSRS [precision.fda.gov]

- 5. ABT-263 (Navitoclax) | Cell Signaling Technology [cellsignal.com]

- 6. selleckchem.com [selleckchem.com]

- 7. Navitoclax (ABT-263) | BCL inhibitor | CAS 923564-51-6 | Buy Navitoclax (ABT-263) from Supplier InvivoChem [invivochem.com]

- 8. researchgate.net [researchgate.net]

- 9. From Mitochondrial Biology to Magic Bullet: Navitoclax Disarms BCL-2 in Chronic Lymphocytic Leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Frontiers | Clinical Review: Navitoclax as a Pro-Apoptotic and Anti-Fibrotic Agent [frontiersin.org]

- 11. Clinical Review: Navitoclax as a Pro-Apoptotic and Anti-Fibrotic Agent - PMC [pmc.ncbi.nlm.nih.gov]

The Senolytic Agent ABT-263: A Technical Guide to its Effects on Senescent Hematopoietic Stem Cells

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cellular senescence, a state of irreversible cell cycle arrest, contributes to age-related tissue and organ dysfunction. In the hematopoietic system, the accumulation of senescent hematopoietic stem cells (HSCs) is associated with a decline in regenerative capacity, impaired immune function, and an increased risk of hematological malignancies. Senolytics, a class of drugs that selectively eliminate senescent cells, have emerged as a promising therapeutic strategy to counteract age-related pathologies. This technical guide provides an in-depth analysis of the effects of ABT-263 (Navitoclax), a potent senolytic agent, on senescent HSCs. ABT-263 is a small molecule inhibitor of the anti-apoptotic proteins BCL-2 and BCL-xL, which are often overexpressed in senescent cells, making them reliant on these proteins for survival.[1][2][3][4][5][6]

Core Mechanism of Action

ABT-263 selectively induces apoptosis in senescent cells by inhibiting the BCL-2 and BCL-xL proteins.[1][3][4][6] In senescent HSCs, the upregulation of these anti-apoptotic proteins creates a state of "apoptotic priming," where the cells are close to the threshold of programmed cell death. By binding to and inhibiting BCL-2 and BCL-xL, ABT-263 releases pro-apoptotic proteins like BIM and BAD, which in turn activate BAX and BAK. This activation leads to mitochondrial outer membrane permeabilization, cytochrome c release, and subsequent caspase activation, culminating in the apoptotic demise of the senescent HSC.[2][7]

Caption: ABT-263 signaling pathway in senescent HSCs.

Quantitative Data on the Effects of ABT-263 on Hematopoietic Stem Cells

The following tables summarize key quantitative findings from preclinical studies investigating the impact of ABT-263 on senescent HSCs.

Table 1: Effect of ABT-263 on Senescent Hematopoietic Stem Cell Abundance

| Model System | Treatment Group | Parameter Measured | Result | Reference |

| Sublethally irradiated mice | Vehicle | % SA-β-gal+ LSK cells | ~15% | Chang et al., 2016[4] |

| Sublethally irradiated mice | ABT-263 | % SA-β-gal+ LSK cells | ~5% | Chang et al., 2016[4] |

| Naturally aged mice (22-24 months) | Vehicle | % SA-β-gal+ LSK cells | ~12% | Chang et al., 2016[4] |

| Naturally aged mice (22-24 months) | ABT-263 | % SA-β-gal+ LSK cells | ~4% | Chang et al., 2016[4] |

LSK: Lineage-Sca-1+c-Kit+, a population enriched for hematopoietic stem and progenitor cells. SA-β-gal: Senescence-associated β-galactosidase.

Table 2: Functional Rejuvenation of Aged Hematopoietic Stem Cells by ABT-263

| Model System | Treatment Group | Functional Assay | Result | Reference |

| Naturally aged mice (22-24 months) | Vehicle | Colony-forming units in culture (CFU-C) per 10^4 bone marrow cells | ~40 | Chang et al., 2016[4] |

| Naturally aged mice (22-24 months) | ABT-263 | Colony-forming units in culture (CFU-C) per 10^4 bone marrow cells | ~70 | Chang et al., 2016[4] |

| Naturally aged mice (22-24 months) | Vehicle | Cobblestone area-forming cells (CAFC) frequency (per 10^5 bone marrow cells) | ~1 in 30,000 | Chang et al., 2016[4] |

| Naturally aged mice (22-24 months) | ABT-263 | Cobblestone area-forming cells (CAFC) frequency (per 10^5 bone marrow cells) | ~1 in 15,000 | Chang et al., 2016[4] |

| Sublethally irradiated mice | Vehicle | Peripheral blood chimerism (%) in recipient mice after transplantation | ~30% | Chang et al., 2016[4] |

| Sublethally irradiated mice | ABT-263 | Peripheral blood chimerism (%) in recipient mice after transplantation | ~60% | Chang et al., 2016[4] |

Key Experimental Protocols

Detailed methodologies are crucial for the replication and extension of these findings. Below are protocols for key experiments cited in the literature.

Senescence-Associated β-Galactosidase (SA-β-gal) Staining of Hematopoietic Stem Cells

This assay identifies senescent cells based on the increased activity of the lysosomal enzyme β-galactosidase at a suboptimal pH of 6.0.

Materials:

-

Phosphate-buffered saline (PBS)

-

Fixative solution: 2% formaldehyde (B43269) and 0.2% glutaraldehyde (B144438) in PBS

-

Staining solution: 1 mg/mL X-gal, 40 mM citric acid/sodium phosphate (B84403) (pH 6.0), 5 mM potassium ferrocyanide, 5 mM potassium ferricyanide, 150 mM NaCl, 2 mM MgCl2

Protocol:

-

Isolate bone marrow cells and enrich for the HSC-containing population (e.g., LSK cells) using fluorescence-activated cell sorting (FACS).

-

Wash the sorted cells twice with PBS.

-

Fix the cells for 3-5 minutes at room temperature with the fixative solution.

-

Wash the cells three times with PBS.

-

Add the staining solution and incubate the cells at 37°C in a non-CO2 incubator.

-

Monitor for the development of a blue color, which is typically visible within 2-4 hours and maximal by 12-16 hours.

-

Count the percentage of blue, SA-β-gal-positive cells using a light microscope.

Apoptosis Assay using Annexin V and Propidium Iodide (PI) Staining

This flow cytometry-based assay distinguishes between viable, early apoptotic, and late apoptotic/necrotic cells.

Materials:

-

Annexin V-FITC Apoptosis Detection Kit (or similar)

-

Binding Buffer

-

Annexin V-FITC

-

Propidium Iodide (PI)

-

FACS buffer (PBS with 2% FBS)

Protocol:

-

Culture isolated HSCs or a relevant cell line and treat with ABT-263 at the desired concentration and for the specified duration.

-

Harvest the cells and wash them twice with cold PBS.

-

Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

-

Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.

-

Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Add 400 µL of 1X Binding Buffer to each tube.

-

Analyze the cells by flow cytometry within one hour.

-

Viable cells: Annexin V-negative and PI-negative

-

Early apoptotic cells: Annexin V-positive and PI-negative

-

Late apoptotic/necrotic cells: Annexin V-positive and PI-positive

-

Experimental Workflow Visualization

The following diagram illustrates a typical experimental workflow to assess the in vivo effects of ABT-263 on senescent HSCs in an aged mouse model.

Caption: Workflow for assessing ABT-263's effect on aged HSCs.

Conclusion and Future Directions

The senolytic agent ABT-263 holds significant promise for rejuvenating the aged hematopoietic system by selectively eliminating senescent HSCs. The data strongly suggest that this approach can restore the functional capacity of the HSC pool, with potential implications for improving immune function and mitigating age-related hematological disorders. While these preclinical findings are compelling, further research is necessary to translate this strategy to the clinic. Key areas for future investigation include optimizing dosing regimens to maximize efficacy and minimize potential side effects, such as thrombocytopenia, and conducting clinical trials to evaluate the safety and efficacy of ABT-263 in human subjects with age-related hematopoietic decline. The continued exploration of senolytic therapies like ABT-263 offers a novel and exciting avenue for promoting healthy aging.

References

- 1. Frontiers | ABT-263 Reduces Hypertrophic Scars by Targeting Apoptosis of Myofibroblasts [frontiersin.org]

- 2. Senescent Cell Depletion Through Targeting BCL-Family Proteins and Mitochondria - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Clearance of senescent cells by ABT263 rejuvenates aged hematopoietic stem cells in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 5. [PDF] Clearance of senescent cells by ABT263 rejuvenates aged hematopoietic stem cells in mice | Semantic Scholar [semanticscholar.org]

- 6. Clearance of senescent cells by ABT263 rejuvenates aged hematopoietic stem cells in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols for ABT-263 (Navitoclax) In Vitro Cell Culture

For Researchers, Scientists, and Drug Development Professionals